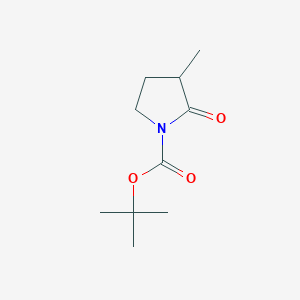
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Supramolecular Assemblies and Weak Interactions
Tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate and its analogues have been studied for their ability to form diverse supramolecular assemblies. These assemblies are influenced by weak intermolecular interactions such as CH⋯O/CH⋯π/H⋯H, despite lacking a hydrogen bond donor and acceptor system. Such studies are crucial in understanding the role of bulky substitutions in controlling molecular conformation and construction of supramolecular structures (Samipillai et al., 2016).
Synthesis of Novel Compounds
The this compound framework has been used in the synthesis of various novel compounds. For instance, an efficient synthesis method for tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported. This synthesis has applications in creating macrocyclic Tyk2 inhibitors, demonstrating the compound's utility in developing new pharmaceuticals (Sasaki et al., 2020).
Metabolism and Metabolite Characterization
Research into the metabolism of compounds related to this compound has been conducted. For example, the metabolism of a prostaglandin E2 agonist with a tert-butyl moiety has been studied, leading to the identification of various metabolites. This research is significant in understanding how such compounds are processed in the body, which is critical for drug development and safety evaluation (Prakash et al., 2008).
Organic Synthesis and Reaction Mechanisms
The compound and its derivatives have been utilized in diverse organic synthesis processes. For instance, the synthesis of (2S,4E)-4-(Arylaminomethylidene)pyroglutamic acids via parallel acid-catalyzed treatment demonstrates the versatility of this compound in organic synthesis. Such research contributes to the advancement of synthetic methodologies in chemistry (Svete et al., 2010).
Innovative Drug Development
This compound has been used as an intermediate in the development of novel drugs. An example includes its application in creating small molecule anticancer drugs. The study of its derivatives and their synthesis pathways is crucial for the development of new therapeutic agents (Zhang et al., 2018).
Propriétés
IUPAC Name |
tert-butyl 3-methyl-2-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-7-5-6-11(8(7)12)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDAZCKXLUPJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1=O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,5-Dihydrofuran-3(2H)-ylidene]carbazic acid tert-butyl ester](/img/structure/B8258183.png)

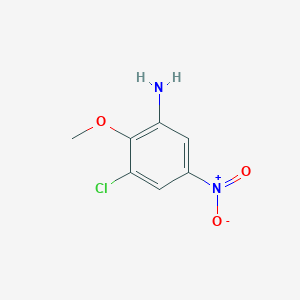

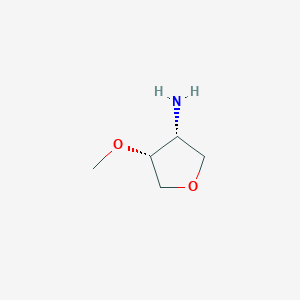
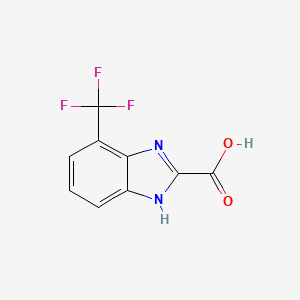
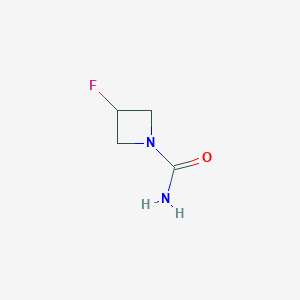
![3-{[(Benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B8258232.png)

![(1R,5R)-Tert-butyl 2,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B8258248.png)
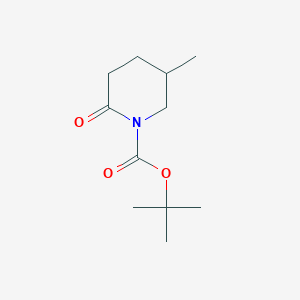
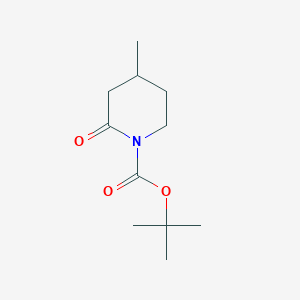

![4-amino-3-[4-(2,6-difluorophenoxy)phenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one](/img/structure/B8258294.png)